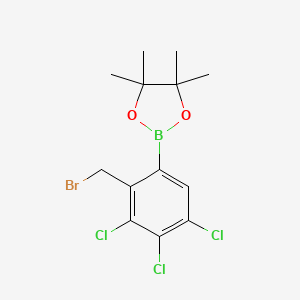

2-(Bromomethyl)-3,4,5-trichlorophenylboronic acid, pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(Bromomethyl)-3,4,5-trichlorophenylboronic acid, pinacol ester” is a type of boronic ester. It is an intermediate used to prepare other chemical compounds . The empirical formula of this compound is C13H18BBrO2 .

Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported, utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular structure of this compound includes a boronic ester group (Bpin), which is thought of as a bulky moiety because of the two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone .Chemical Reactions Analysis

Boronic acids and their esters, including this compound, are known to undergo hydrolysis . The kinetics of this reaction is dependent on the substituents in the aromatic ring and the pH, with the rate of the reaction considerably accelerated at physiological pH .Applications De Recherche Scientifique

Synthesis of Alkene-1,1-diboronic Esters

A study by Matteson and Tripathy (1974) demonstrated the condensation of triborylmethide ions with ketones or aldehydes to form alkene-1,1-diboronic esters. This reaction tolerates various functional groups, leading to potentially useful synthetic intermediates for further chemical transformations, including conversion to carboxylic acids, α-bromoalkeneboronic esters, and alkenyl-1,1-dimercuric chlorides (Matteson & Tripathy, 1974).

Advanced Materials and Light Emission

Neilson et al. (2007) developed mixed chromophore Perfluorocyclobutyl (PFCB) copolymers through a one-step Suzuki coupling reaction, utilizing intermediates like 4-bromo(trifluorovinyloxy)benzene or 4-trifluorovinyloxyphenylboronic acid pinacol ester. These polymers exhibited high molecular weights, superb thermal stability, excellent processability, and tailored light emission across a broad range of the visible spectrum (Neilson et al., 2007).

Borylation-Coupling Sequence

Takagi et al. (2002) described the synthesis of 1-alkenylboronic acid pinacol esters through a palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates. This method facilitated the one-pot synthesis of unsymmetrical 1,3-dienes via a borylation-coupling sequence, showcasing the utility of boronic esters in creating complex molecular structures (Takagi et al., 2002).

Catalyst-Transfer Polymerization

Nojima et al. (2016) reported the Suzuki-Miyaura coupling polymerization of dibromoarene and arylenediboronic acid (ester) with a palladium catalyst, leading to high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties. This innovative approach defies Flory's principle, offering new pathways for polymer synthesis (Nojima et al., 2016).

Phosphorescence from Arylboronic Esters

Shoji et al. (2017) discovered that simple arylboronic esters exhibit phosphorescence in the solid state at room temperature. This finding challenges the conventional understanding that phosphorescent organic molecules require heavy atoms or carbonyl groups, opening new avenues for research in material science and organic electronics (Shoji et al., 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 2-(Bromomethyl)-3,4,5-trichlorophenylboronic acid, pinacol ester are the carbon-carbon (C-C) bonds in organic compounds . This compound is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of a boron atom from the boronic ester, which is then replaced by a hydrogen atom . The protodeboronation process is catalyzed and utilizes a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is crucial in the synthesis of various organic compounds .

Pharmacokinetics

The compound’s pharmacokinetics are influenced by its susceptibility to hydrolysis . The kinetics of this hydrolysis are dependent on the substituents in the aromatic ring . The pH also strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Result of Action

The result of the compound’s action is the formation of new C-C bonds in organic compounds . This is achieved through the Suzuki–Miyaura reaction , which results in the formation of biaryl compounds . These compounds are crucial in various fields, including medicinal chemistry, agrochemicals, and materials science .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as pH . The rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s stability and efficacy can be affected by changes in pH . Additionally, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

Propriétés

IUPAC Name |

2-[2-(bromomethyl)-3,4,5-trichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BBrCl3O2/c1-12(2)13(3,4)20-14(19-12)8-5-9(16)11(18)10(17)7(8)6-15/h5H,6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXJQGHPTWRJAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2CBr)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BBrCl3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-(7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2913966.png)

![[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2913967.png)

![(E)-3-[5-(3-Nitrophenyl)thiophen-2-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2913970.png)

![ethyl 2-[[2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetyl]amino]acetate](/img/structure/B2913973.png)

![N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2913974.png)

![Benzo[d][1,3]dioxol-5-yl(4-(6-(2,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2913977.png)

![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2913978.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,4-dichlorobenzoate](/img/structure/B2913980.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2913982.png)

![N-(3,5-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2913986.png)

![N-[(3-Cyano-4-methylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2913988.png)